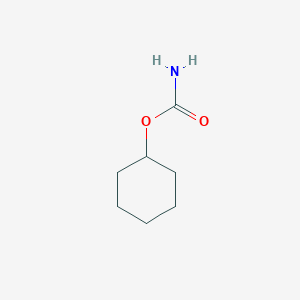

Cyclohexyl carbamate

概要

説明

Cyclohexyl carbamate is an organic compound characterized by the presence of a cyclohexyl group attached to a carbamate functional group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is often used as an intermediate in the synthesis of other chemical compounds and has been studied for its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl carbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with an isocyanate, such as phenyl isocyanate, in the presence of a catalyst like hydrochloric acid. This reaction typically occurs under mild conditions and results in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound can be produced through the thermal decomposition of carbamates. This process involves heating the carbamate compound to high temperatures, typically between 250 and 600 degrees Celsius, in a displacement reactor. The thermal decomposition leads to the formation of the desired carbamate product .

化学反応の分析

Polymerization Reactions

Cyclohexyl carbamate derivatives serve as monomers in anionic ring-opening polymerization (ROP) to produce polyurethanes (PUs). Key findings include:

Mechanism:

-

Initiation via transurethanization between a urethane anion and a co-initiator (e.g., N-acylurethane).

-

Propagation through acyl activation of the carbamate linkage (Fig. 1) .

Polymerization Performance:

| Initiator System | (Theoretical) | (Observed) | PDI |

|---|---|---|---|

| n-BuLi + I1 | 5,000 | 4,800 | 1.12 |

| n-BuLi + I2 (BzCl) | 5,000 | 3,200 | 1.25 |

| n-BuLi + N-acetylcaprolactam | 5,000 | 4,200 | 1.18 |

The n-BuLi/I1 system achieves near-theoretical molecular weights () with narrow dispersity (PDI < 1.2), indicating controlled polymerization .

Substitution and Functionalization Reactions

Cyclohexyl carbamates undergo carbamoylation and cross-coupling to form complex architectures. Examples include:

Carbamoylation with Cyclohexyl Isocyanate:

Case Study (Compound 35 Synthesis):

| Step | Reagents/Conditions | Yield | Challenge |

|---|---|---|---|

| Debromination | Pd(OAc), KCO, HO | 85% | Ligand-free Suzuki coupling |

| O-Debenzylation | H, Pd/C, cyclohexene | 90% | Selective deprotection |

| Mono-carbamoylation | Cyclohexyl isocyanate, CuCl | 40% | Di-carbamate byproduct (36) |

Mono-carbamoylation selectivity improves with CuCl in DMF, though side reactions persist .

Key Challenges and Advances

-

Catalyst Deactivation: AlO-SiO loses activity due to Al coordination changes .

-

Polymer Control: Initiator-co-initiator synergy (e.g., n-BuLi/I1) enables precise PU synthesis .

-

Selective Functionalization: Steric hindrance and solvent effects critically influence carbamoylation outcomes .

These reactions underscore this compound’s versatility in organic synthesis and polymer chemistry, with ongoing research targeting improved selectivity and sustainability.

科学的研究の応用

Medicinal Chemistry

Cyclohexyl carbamate derivatives are increasingly recognized for their potential in drug design and development. They serve as important intermediates in synthesizing bioactive compounds, particularly those targeting specific enzymes or receptors.

Enzyme Inhibition Studies

Research has shown that this compound can act as a reversible inhibitor for fatty acid amide hydrolase (FAAH), which is relevant for pain management and anxiety disorders. A study utilizing density functional theory (DFT) calculations highlighted the interactions between this compound and enzyme active sites, demonstrating its potential as a lead compound for developing FAAH inhibitors .

Drug Development

This compound has been employed in the synthesis of various therapeutic agents, including antipsychotics like Cariprazine. The compound's structure allows for modifications that can enhance pharmacological activity while maintaining favorable safety profiles .

Organic Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules.

Synthesis Routes

The synthesis of this compound typically involves reactions between cyclohexyl amines and carbonyl compounds, leading to high yields with minimal byproducts. This efficiency is crucial for large-scale industrial applications .

Case Study: Synthesis of Methyl this compound

A notable study demonstrated a practical method for synthesizing methyl this compound using urea and organic carbonates with 100% atom economy, showcasing the compound's utility in green chemistry initiatives .

Cosmetic Applications

This compound compounds have been explored for their cosmetic and dermatological benefits, particularly in anti-cellulite and anti-aging formulations.

Anti-Cellulite Activity

Research indicates that specific this compound derivatives possess anti-cellulite properties. These compounds can enhance skin elasticity and reduce the appearance of cellulite through topical applications .

Anti-Aging Properties

Another application involves the use of this compound in formulations aimed at combating signs of aging. These compounds can improve skin hydration and promote cellular regeneration, making them valuable ingredients in cosmetic products .

Table 1: Summary of this compound Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | FAAH Inhibitor Studies | Effective enzyme inhibition; potential for pain relief |

| Organic Synthesis | Synthesis of Complex Molecules | High yield synthesis methods with minimal waste |

| Cosmetic Formulations | Anti-Cellulite Products | Enhances skin elasticity; reduces cellulite appearance |

| Anti-Aging Products | Skin Hydration and Regeneration | Improves hydration; promotes cellular turnover |

作用機序

The mechanism of action of cyclohexyl carbamate involves its interaction with specific molecular targets. For example, in biological systems, this compound can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

類似化合物との比較

Cyclohexyl carbamate can be compared with other similar compounds, such as:

Cyclohexyl N-phenylcarbamate: Similar in structure but with a phenyl group attached to the carbamate.

Methyl carbamate: A simpler carbamate with a methyl group instead of a cyclohexyl group.

Ethyl carbamate: Another simple carbamate with an ethyl group.

Uniqueness: this compound is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This uniqueness makes it suitable for applications where other carbamates may not be as effective .

生物活性

Cyclohexyl carbamate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound, also known as cyclohexyl N-carbamate, features a cyclohexyl group attached to a carbamate functional group. Its chemical formula is . The compound's structure allows it to participate in various biological interactions, making it a subject of interest in drug design and toxicological assessments.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound derivatives. For instance, the compound (20S,21S)-7-cyclohexyl-21-fluorocamptothecin was synthesized and evaluated for its biological activity. This derivative exhibited significant Topoisomerase I inhibitory activity, which is crucial for cancer treatment due to its role in DNA replication and repair. The compound demonstrated increased metabolic stability and potent antiproliferative effects against various cancer cell lines .

| Compound | Activity | Mechanism |

|---|---|---|

| (20S,21S)-7-cyclohexyl-21-fluorocamptothecin | Antitumor | Topoisomerase I inhibition |

Toxicological Studies

This compound has also been studied for its toxicological effects. A study on carbamate pesticides indicated that compounds similar to this compound could lead to oxidative stress and tissue damage in animal models. Specifically, rats exposed to pirimicarb (a related carbamate) showed significant increases in lipid peroxidation in liver and kidney tissues, highlighting the potential for similar effects with this compound .

| Study Focus | Findings |

|---|---|

| Oxidative Stress | Increased lipid peroxidation in liver and kidney |

| Histopathological Effects | Congestion and fatty degeneration observed |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Its ability to inhibit enzymes such as Topoisomerase I makes it a candidate for antitumor therapy.

- Reactivity with Biological Molecules : The carbamate group can form hydrogen bonds with various biomolecules, influencing cellular processes .

Case Study 1: Antitumor Efficacy

A study conducted on the synthesis of this compound derivatives revealed that modifications to the carbamate structure could enhance antitumor activity. One derivative showed superior antiproliferative effects compared to others tested against human cancer cell lines .

Case Study 2: Toxicity Assessment

In a toxicological assessment involving rats, exposure to this compound resulted in observable signs of toxicity, including neurological symptoms and organ damage. The study emphasized the need for careful evaluation of dosage and exposure duration when considering therapeutic applications .

特性

IUPAC Name |

cyclohexyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(9)10-6-4-2-1-3-5-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUELWJRRASQDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150031 | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-54-5 | |

| Record name | Cyclohexyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, cyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCN5M8Q7C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some environmentally friendly methods for synthesizing cyclohexyl carbamates?

A1: Several green synthesis methods have been explored:

- Supercritical CO2: Cyclohexyl carbamate can be synthesized using cyclohexylamine, bromoethane, and CO2 in supercritical CO2 with DBU as a promoter. This method achieved a 96% yield under optimized conditions. []

- Dimethyl Carbonate (DMC) Alcoholysis: This approach utilizes dicyclohexyl urea (DCU) and various alcohols like methanol, ethanol, and butanol, catalyzed by TiO2/SiO2. This method boasts high yields (over 95%) and excellent selectivity (98%) for the desired carbamates. []

- Metal Oxide Catalyzed Transesterification: This method involves reacting dialkyl carbonates with N, N'-dicyclohexylurea in the presence of a metal oxide solid catalyst. This approach offers mild reaction conditions, catalyst reusability, and high atom economy. []

Q2: What factors influence the catalytic synthesis of methyl N-cyclohexyl carbamate (MCHC) using supported alumina catalysts?

A2: Research indicates that the reaction temperature, molar ratio of cyclohexylamine to DMC, and reaction time significantly influence MCHC yield. Additionally, the catalytic activity of Al2O3-SiO2 catalysts can decrease due to the transformation of Al(3+) from a tetrahedral to an octahedral structure during the reaction. []

Q3: Are there any simple, cost-effective catalysts for synthesizing MCHC?

A3: Yes, KBr has been studied as a catalyst for MCHC synthesis from cyclohexylamine and dimethyl carbonate. The reaction parameters, like reactant ratios, time, and temperature, all influence the final yield. []

Q4: Is there structural information available for this compound derivatives?

A4: Yes, the crystal structure of tert-butyl N-[(1R,2R)-2-(isothiocyanato)cyclohexyl]carbamate (C12H20N2O2S) has been determined. The molecules form chains through hydrogen bonding between the carbamate NH group and the carbonyl group of adjacent molecules. []

Q5: How do this compound derivatives interact with fatty acid amide hydrolase (FAAH)?

A5: Compounds like URB597 (an O-aryl carbamate) and JNJ1661610 (an N-piperazinylurea) inhibit FAAH by carbamoylating the Ser241 residue in the active site. QM/MM modeling suggests that the carbamate group hinders the stabilization of hydrolysis transition states, increasing the activation barrier and leading to prolonged or irreversible FAAH inhibition. Notably, the piperazine carboxylate derivative shows a lower energy barrier for decarbamoylation compared to the this compound, aligning with the observed reversibility of JNJ1661610's inhibitory effect. []

Q6: Are there any applications of this compound derivatives in drug development?

A6: Research suggests that this compound derivatives could hold potential for treating neuropsychiatric disorders. For instance, tert-butyl (trans-4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)carbamate exhibits biased agonism at the dopamine D2 receptor. This compound, structurally similar to cariprazine (an antipsychotic drug), shows a different bias towards specific signaling pathways. Modifying the structure of this compound allows for fine-tuning of its efficacy and biased agonism. This area of research is important for developing pathway-selective drugs. []

Q7: Are there any other applications for this compound derivatives?

A7: Yes, they are being explored for various applications:

- Cosmetics: Certain this compound ester compounds are being investigated for their potential as fat-soluble active ingredients in cosmetics, particularly for preventing and treating cellulite. []

- Skin Lightening: Specific this compound compounds are being studied for their potential use as skin and/or hair lightening agents. []

- Microcapsule Formation: Decane-1,10-bis(this compound) has been used to create textured microcapsules. Crystallization of this compound within emulsion droplets leads to the formation of an interlocking mesh of needle-like crystals, resulting in unique surface textures. These microcapsules demonstrate enhanced deposition onto various fabrics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。